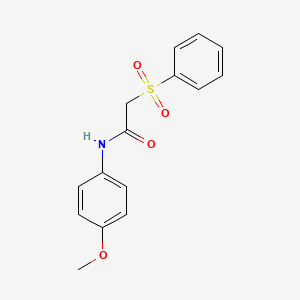

N-(4-methoxyphenyl)-2-(phenylsulfonyl)acetamide

Description

Properties

IUPAC Name |

2-(benzenesulfonyl)-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-20-13-9-7-12(8-10-13)16-15(17)11-21(18,19)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHFBUNPUYSAROE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200413 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-(phenylsulfonyl)acetamide typically involves the reaction of 4-methoxyaniline with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-(phenylsulfonyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic substitution reactions may use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

Reduction: Formation of the corresponding sulfide derivative.

Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Pharmacological Applications

Synthesis and Derivatives

The synthesis of N-(4-methoxyphenyl)-2-(phenylsulfonyl)acetamide typically involves the reaction of 4-methoxyaniline with phenylsulfonyl chloride under controlled conditions. Variations in substituents can lead to derivatives with enhanced biological activities or different pharmacokinetic profiles.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Analgesic (N-type antagonist) | |

| N-aryl/aralkyl substituted acetamides | Cholinesterase inhibition | |

| Aldose reductase inhibitors | Antidiabetic |

Case Studies and Research Insights

- Chronic Pain Management : A study highlighted the effectiveness of similar compounds in chronic pain models, demonstrating significant reductions in pain behavior. The ongoing research aims to further elucidate the compound's mechanism and optimize its therapeutic profile.

- Cognitive Enhancement : Research into cholinesterase inhibitors has shown promise for compounds structurally related to this compound, with implications for enhancing cognitive function in neurodegenerative conditions .

- Diabetes Complications : Investigations into aldose reductase inhibitors have underscored the importance of this class of compounds in preventing diabetic complications, suggesting that derivatives of this compound could be beneficial in this context .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(phenylsulfonyl)acetamide involves its interaction with specific molecular targets. The methoxy and sulfonyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Spectral Features of Selected Acetamide Derivatives

Key Observations :

- The phenylsulfonyl group in the target compound differentiates it from quinazoline-sulfonyl (e.g., compound 38) or benzofuropyrimidinyl-thioether derivatives, altering electronic properties and binding interactions .

- Piperidine-containing analogs (e.g., 3d) exhibit additional aliphatic proton signals in NMR, suggesting increased conformational flexibility .

Pharmacological Activity Comparisons

Table 2: Anticancer and Enzyme Inhibitory Activities

Key Observations :

- Quinazoline-sulfonyl derivatives (e.g., compound 38) exhibit superior anticancer activity due to interactions with kinase domains .

- Thioether-linked analogs (e.g., compound 9) show reduced activity compared to sulfonyl derivatives, likely due to weaker hydrogen bonding .

- The absence of a heterocyclic moiety in the target compound may limit its enzyme inhibition efficacy compared to benzothiazole or quinazoline-containing analogs .

Key Observations :

- Piperazine-containing derivatives (e.g., compound 13) require multi-step synthesis, yielding ~75%, whereas sulfonamide derivatives like the target compound may be synthesized via simpler acetylation routes .

- Higher molecular weights in piperazine-sulfonamides (e.g., compound 15) correlate with reduced solubility compared to the target compound .

Biological Activity

N-(4-methoxyphenyl)-2-(phenylsulfonyl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a methoxyphenyl group and a phenylsulfonyl moiety, which are critical for its biological interactions. The presence of these functional groups influences its binding affinity to various biological targets, potentially modulating enzymatic activities and receptor functions.

The exact mechanism of action for this compound is not fully elucidated but is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their activity.

- Receptor Interaction : It may interact with cellular receptors, influencing signal transduction pathways that are crucial for cell proliferation and survival.

Anticancer Properties

This compound has been investigated for its potential anticancer properties. Research indicates that sulfonamide derivatives often exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : In vitro studies have shown that related compounds can induce apoptosis in cancer cells, with IC50 values indicating effective concentrations for inhibiting cell growth .

Table 1: Cytotoxicity Data of Related Compounds

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Sulfanilamide derivatives | MDA-MB-231 | 1.52 - 6.31 |

| Other sulfonamides | Various | 10.93 - 25.06 |

Enzyme Inhibition

The compound's sulfonamide structure suggests potential as an inhibitor of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. Studies have demonstrated that sulfonamide derivatives can effectively inhibit CA IX, a target in cancer therapy:

- Selectivity : Some derivatives show high selectivity for CA IX over CA II, which is advantageous for minimizing side effects associated with enzyme inhibition .

Case Studies and Research Findings

-

Cytotoxicity Against Breast Cancer Cells :

A study evaluated the cytotoxic effects of sulfonamide derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). Compounds exhibited significant inhibitory effects, with some derivatives leading to apoptosis through increased annexin V-FITC staining . -

Inhibition of Tumor Growth :

Another investigation highlighted the role of sulfonamides in reducing tumor mass in animal models by impairing angiogenesis. The findings suggest that this compound could be a candidate for further development in anticancer therapies .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the R1 and R2 substituents can significantly affect its efficacy and selectivity towards biological targets:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-methoxyphenyl)-2-(phenylsulfonyl)acetamide, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, acetamide derivatives are often prepared by reacting sulfonyl chlorides with amine-containing intermediates under basic conditions (e.g., K₂CO₃ in DMF). Yield optimization involves controlling reaction temperature (60–80°C), stoichiometric ratios (1:1.2 molar ratio of amine to sulfonyl chloride), and purification via recrystallization (e.g., using ethanol/water mixtures). Lower yields (e.g., 50% in some cases) may arise from steric hindrance or competing side reactions, necessitating TLC monitoring .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Key signals include methoxy protons (δ 3.7–3.8 ppm), aromatic protons (δ 6.8–7.9 ppm), and sulfonyl/acetyl groups (distinct splitting patterns).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks matching C₁₅H₁₅NO₄S).

- IR Spectroscopy : Stretching vibrations for sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups validate functional groups .

Q. What in vitro assays are used to screen the biological activity of this compound?

- Methodological Answer : The MTT assay is widely used to assess cytotoxicity against cancer cell lines (e.g., HCT-116, MCF-7). Protocols involve seeding cells in 96-well plates, treating with serial dilutions of the compound (1–100 µM), incubating for 48–72 hours, and measuring formazan absorbance at 570 nm. Positive controls (e.g., doxorubicin) and vehicle-only controls (DMSO) are essential for data normalization .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to targets like EGFR/VEGFR-2?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite dock the compound into target crystal structures (e.g., PDB IDs 1M17 for EGFR). Scoring functions (e.g., binding energy < -8 kcal/mol) prioritize high-affinity poses.

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to correlate electronic properties with inhibitory activity.

- Molecular Dynamics (MD) : Simulates ligand-protein stability over 100 ns trajectories (e.g., using GROMACS) to assess binding mode persistence .

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodological Answer : Contradictions (e.g., variable IC₅₀ values) may arise from differences in cell line viability, assay protocols, or compound purity. Mitigation strategies include:

- Replicating assays with standardized protocols (e.g., same cell passage number, serum concentration).

- Validating compound purity via HPLC (>95%) and characterizing degradation products.

- Performing structure-activity relationship (SAR) studies to isolate critical substituents (e.g., sulfonyl vs. acetyl groups) .

Q. What strategies enhance pharmacological efficacy through substituent modification?

- Methodological Answer :

- Electron-Withdrawing Groups : Introducing halogens (e.g., -Cl) or sulfonyl groups improves metabolic stability and target binding.

- Heterocyclic Additions : Incorporating pyridazine or quinazoline moieties (as in related compounds) enhances π-π stacking with kinase domains.

- Bioisosteric Replacement : Replacing methoxy groups with trifluoromethoxy (-OCF₃) balances lipophilicity and solubility .

Q. What challenges arise in scaling up synthesis while maintaining purity?

- Methodological Answer : Scale-up issues include:

- Byproduct Formation : Optimize reaction time to minimize hydrolysis of the sulfonyl group.

- Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) instead of recrystallization for higher throughput.

- Process Analytics : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor intermediate formation .

Q. How does the compound’s stability under varying conditions impact experimental outcomes?

- Methodological Answer : Stability studies involve:

- Thermal Stability : Heat the compound to 40–60°C for 24–48 hours and analyze degradation via HPLC.

- Photostability : Expose to UV light (ICH Q1B guidelines) to assess isomerization or oxidation.

- Solution Stability : Test in PBS (pH 7.4) and cell culture media (e.g., DMEM + 10% FBS) over 24 hours. Store stock solutions in anhydrous DMSO at -20°C to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.